![molecular formula C15H19BN2O4S B2424058 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole CAS No. 2096997-00-9](/img/structure/B2424058.png)
1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole” is an organic compound that contains both a pyrazole heterocycle and a borate functional group . It is an intermediate in organic synthesis .
Synthesis Analysis
The compound can be obtained by a nucleophilic substitution reaction . The synthesis of similar compounds involves the reaction of 1H-Pyrazole, 4-bromo-1-(1-ethoxyethyl)- and 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The molecular structure of the compound has been confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS . The molecular weight of a similar compound, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, is 127.98 .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Applications De Recherche Scientifique
Applications in Heterocyclic Compound Synthesis
Heterocyclic compounds, including pyrazoles and their derivatives, play a crucial role in pharmaceuticals, agrochemicals, and dyes. The unique reactivity of compounds similar to "1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole" might offer new pathways for synthesizing these heterocycles under mild reaction conditions, enabling the generation of diverse molecules with potential biological activities (Gomaa & Ali, 2020).
Role in Antimicrobial and Anticancer Research
Substituted phenothiazines and related compounds have been explored for their broad spectrum of biological activities, including antimicrobial, anticancer, and other therapeutic properties. The structural features and reactivity of compounds like "this compound" could contribute to the development of new agents with significant biological activities (Pluta, Morak-Młodawska, & Jeleń, 2011).
Enzyme Inhibition Studies
The study of enzyme inhibitors, including those targeting cytochrome P450 isoforms, is vital for understanding drug interactions and metabolic pathways. Compounds with specific inhibitory activity can serve as tools for dissecting the role of various enzymes in human physiology and pathology, potentially leading to the identification of new therapeutic targets (Khojasteh et al., 2011).
Exploration of Organophosphorus Azoles
The structural and electronic diversity of organophosphorus azoles, including those with pyrazole rings, has been the subject of extensive research. These compounds are studied for their potential in various applications, ranging from medicinal chemistry to materials science, highlighting the importance of synthetic versatility and novel functional group integration (Larina, 2023).
Mécanisme D'action
Target of Action
Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki-miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that 1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene]sulfonyl}pyrazole may interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been used in the preparation of inhibitors for tgf-β1 and activin a signalling , suggesting that this compound may also affect these pathways.
Pharmacokinetics
The compound’s molecular weight of 20807 suggests that it may have suitable properties for oral bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
Result of Action
Similar compounds have been used in the preparation of inhibitors for therapeutic enzymes and kinases , suggesting that this compound may have similar effects.
Action Environment
It’s worth noting that the compound has a melting point of 59-64 °c , suggesting that it may be stable under normal environmental conditions.
Propriétés
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4S/c1-14(2)15(3,4)22-16(21-14)12-6-8-13(9-7-12)23(19,20)18-11-5-10-17-18/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACLVVBLTNYIEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(2-chloro-6-fluorobenzyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2423975.png)
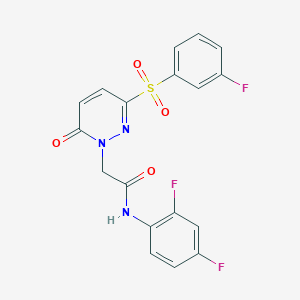
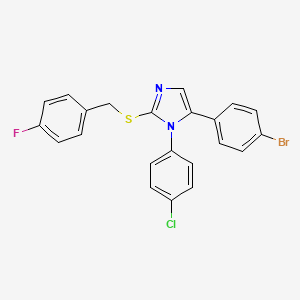
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2423984.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2423985.png)
![5-bromo-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]furan-2-carboxamide](/img/structure/B2423986.png)
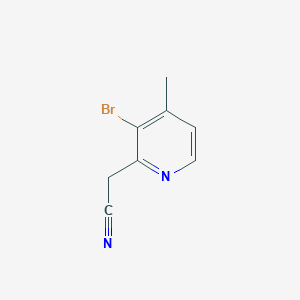
![methyl 4-[(E)-2-cyano-4,4-dimethyl-3-oxopent-1-enyl]benzoate](/img/structure/B2423988.png)

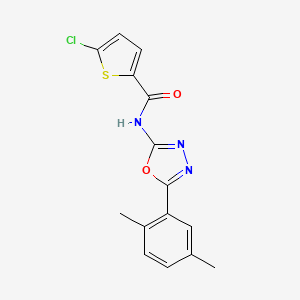
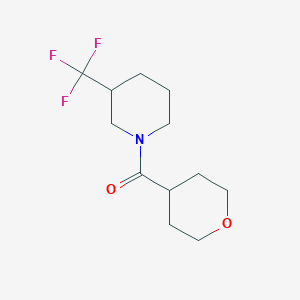
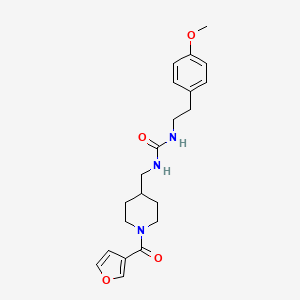

![Ethyl 4-{[(1-{6-[(2,5-dimethylphenyl)thio]pyrimidin-4-yl}piperidin-4-yl)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B2423998.png)